p-Aminobenzyl-1,4,7-triazacyclononane-1,4,7-triacetic acid hydrochloride hydrate, commonly referred to as p-NH2-Bn-NOTA (hydrochloride hydrate), is a chemical compound with significant applications in the field of radiochemistry and bioconjugation. This compound is classified as a bifunctional chelator, which means it can form stable complexes with metal ions. It is particularly valuable in the development of radiopharmaceuticals for medical imaging and targeted therapy.
The synthesis of p-NH2-Bn-NOTA typically involves multi-step chemical reactions starting from 1,4,7-triazacyclononane. The general approach includes:
Technical details regarding the synthesis can be found in recent studies that explore various synthetic routes and their efficiencies .
The molecular structure of p-NH2-Bn-NOTA includes a triazacyclononane core with three acetic acid side chains and an amino group attached to a benzyl moiety. The chemical formula for this compound is C₁₉H₂₈N₄O₆·2HCl·2H₂O, indicating its composition and hydration state.
p-NH2-Bn-NOTA participates in various chemical reactions primarily involving metal ion coordination:
Technical details regarding these reactions can be referenced from studies focused on radiopharmaceutical development .
The mechanism of action for p-NH2-Bn-NOTA involves:
Data supporting these mechanisms include experimental results demonstrating the stability and efficacy of metal complexes formed with p-NH2-Bn-NOTA .
Relevant analyses include NMR spectroscopy data confirming the structure and purity of synthesized compounds .
p-NH2-Bn-NOTA has several scientific uses:
These applications highlight its versatility and importance in modern medicinal chemistry and biochemistry .
Bifunctional Chelators (BFCs) serve as molecular bridges that connect radioactive isotopes to biological targeting vectors (e.g., antibodies, peptides). Their dual-function architecture consists of a robust metal-chelating moiety and a covalent conjugation site, enabling stable radiopharmaceutical constructs. In oncology, BFCs are indispensable for precision theranostics, facilitating both diagnostic imaging and targeted radiotherapy. The thermodynamic stability and kinetic inertness of metal-BFC complexes directly impact imaging clarity and therapeutic efficacy by minimizing off-target isotope release. Recent advances focus on optimizing chelator geometry and denticity to accommodate diverse radionuclides (e.g., 68Ga, 177Lu, 64Cu) while maintaining biological targeting integrity [6] [9].
Macrocyclic chelators, characterized by their preorganized cavity structures, provide superior radiometal sequestration compared to acyclic analogues. The rigid cyclic backbones of NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), and derivatives enable high thermodynamic stability constants (log K > 20) and kinetic inertness against transmetallation in physiological environments. This stability is crucial for reducing nonspecific radiation exposure during diagnostic imaging (e.g., PET/SPECT) and therapeutic applications [6] [9].
Recent innovations include scorpion-like macrocyclics such as 3p-C-NEPA, engineered with ten donor atoms to saturate the coordination spheres of large trivalent radionuclides like 90Y and 177Lu. Comparative studies demonstrate that 3p-C-NEPA achieves >99% radiolabeling efficiency with 177Lu within 1 minute at room temperature, significantly outperforming DOTA (requiring 30–60 minutes at >70°C). This kinetic advantage enables rapid radiopharmaceutical synthesis without compromising complex stability—177Lu-3p-C-NEPA remains intact in human serum for >14 days [7].
Table 1: Comparative Properties of Macrocyclic vs. Acyclic Chelators
Property | Macrocyclic Chelators (e.g., NOTA, DOTA) | Acyclic Chelators (e.g., EDTA, DTPA) |
---|---|---|
Thermodynamic Stability | High (log K: 20–28) | Moderate (log K: 16–22) |
Kinetic Inertness | Resists transmetallation (>7 days in serum) | Prone to metal loss (<24–48 hrs) |
Radiolabeling Conditions | Room temp possible (NOTA); DOTA requires heat | Room temp feasible |
Biodistribution Impact | Lower off-target accumulation | Higher renal/hepatic uptake |
Clinical Adoption | Broad (e.g., 68Ga-DOTATATE) | Limited (legacy agents) |
The NOTA scaffold has evolved through strategic side-chain functionalization to enhance conjugation flexibility and pharmacokinetics. Early NOTA derivatives featured carboxylate groups for biomolecule coupling, but suffered from nonspecific amidation and reduced immunoreactivity. The development of benzyl-isothiocyanate variants (e.g., p-SCN-Bn-NOTA) addressed this by enabling directed thiourea bonding with lysine residues. However, linker length and hydrophilicity remained suboptimal for deep tumor penetration [3] [4].
p-NH2-Bn-NOTA hydrochloride hydrate (chemical name: 2-S-(4-Aminobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid dihydrochloride dihydrate) represents a pivotal advancement with its primary aromatic amine group (-C6H4-NH2). This moiety facilitates site-specific conjugation via acylation, reductive amination, or click chemistry, while the NOTA core maintains exceptional affinity for Ga3+, Cu2+, and Lu3+ ions. Its molecular weight (517.40 g/mol) and water solubility (125 mg/mL) enable straightforward radiolabeling protocols. Clinically, NOTA derivatives are preferred for short-lived isotopes like 68Ga (t1/2 = 68 min) due to rapid complexation kinetics at ambient temperatures [1] [4].
Table 2: Key NOTA Derivatives and Their Biomedical Applications
Derivative | Functional Group | Conjugation Chemistry | Primary Radionuclides | Applications |
---|---|---|---|---|
p-NH₂-Bn-NOTA | Aromatic amine | Carbodiimide, NHS ester | 68Ga, 64Cu | Tumor pre-targeting, peptide imaging |
p-SCN-Bn-NOTA | Isothiocyanate | Thiourea bond with lysine | 177Lu, 90Y | Antibody radiolabeling |
NOTA-monoamide | Carboxylate | Amidation | 68Ga, 44Sc | Small-molecule probes |
NOTA-PEG₄-TCO | Trans-cyclooctene | Inverse electron demand Diels-Alder | 64Cu | Click chemistry pre-targeting |
Tumor pre-targeting addresses the pharmacokinetic mismatch between slow-accumulating antibodies and short-lived radioisotopes. In this multi-step strategy, a non-radioactive antibody-chelator conjugate is administered first, allowing optimal tumor localization. Subsequently, a small radiolabeled effector binds rapidly to the pre-localized conjugate. p-NH2-Bn-NOTA excels in this role due to its amine-directed bioconjugation and rapid 68Ga incorporation, enabling high tumor-to-background ratios unattainable with direct labeling [1] [3].
A landmark study demonstrated this using a biotinylated anti-PSCA scFv antibody conjugated to tetrameric neutravidin. After tumor accumulation, 68Ga-labeled p-NH2-Bn-NOTA-biotin was injected, exploiting the ultra-high-affinity (KD ≈ 10−15 M) neutravidin-biotin interaction. The system achieved a tumor accumulation ratio of 10:1 (PSCA+ vs. PSCA- tumors) with high specificity. Furthermore, PEGylated versions of p-NH2-Bn-NOTA-biotin reduced hepatic uptake by 40%–60%, enhancing tumor-to-liver contrast. This approach minimizes radiation exposure to healthy tissues—a critical advantage for alpha-emitter therapies like 213Bi [1] [3].
Table 3: Performance Metrics of p-NH2-Bn-NOTA in Pre-Targeting Systems
Parameter | Non-PEGylated p-NH2-Bn-NOTA-Biotin | PEGylated p-NH2-Bn-NOTA-Biotin | Improvement Factor |
---|---|---|---|
Tumor Uptake (%ID/g) | 8.2 ± 1.5 | 7.9 ± 1.2 | NS |
Liver Uptake (%ID/g) | 15.3 ± 2.1 | 6.4 ± 0.9 | 2.4× reduction |
Tumor-to-Liver Ratio | 0.54 | 1.23 | 2.3× improvement |
Renal Clearance Half-life | 45 min | 120 min | 2.7× prolongation |
Immunoreactivity Retention | >95% | >90% | NS |
The chemical versatility of p-NH2-Bn-NOTA supports diverse effector designs. Its amine group permits:
Figure 1: p-NH2-Bn-NOTA in a Three-Step Pre-Targeting Strategy
Step 1: Antibody-Neutravidin Conjugate → Injection → Tumor Accumulation (24–48 hrs) Step 2: Clearance of Unbound Conjugate → (4–12 hrs) Step 3: p-NH₂-Bn-NOTA-<sup>68</sup>Ga-Biotin → Injection → Binding to Tumor-Resident Conjugate (1 hr)
This approach capitalizes on the fast clearance of unbound radioligand (renal elimination t1/2 < 30 min for small molecules) while retaining high tumor specificity. Current research explores p-NH2-Bn-NOTA in oligonucleotide-based pre-targeting and dual-isotope theranostics, positioning it as a cornerstone reagent in next-generation radiopharmaceuticals [1] [2] [3].
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3